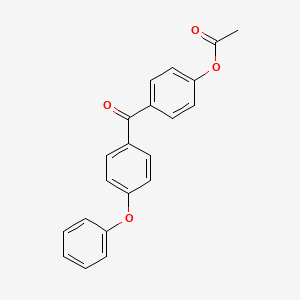

4-Acetoxy-4'-phenoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetoxy-4’-phenoxybenzophenone is an organic compound with the molecular formula C21H16O4 and a molecular weight of 332.3 g/mol. It is commonly used as a UV filter in sunscreens and other personal care products. This compound is also known for its applications in the manufacturing of cosmetics and other industrial products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-phenoxybenzophenone typically involves the acetylation of 4-hydroxybenzoic acid. The process includes the following steps :

Reactants: 4-hydroxybenzoic acid and acetic anhydride.

Catalyst: Concentrated sulfuric acid.

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-4’-phenoxybenzophenone may involve more scalable methods, such as the Kolbe-Schmitt reaction, which includes the following steps :

Reactants: Phenol and an alkali metal hydroxide (e.g., potassium hydroxide).

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetoxy-4’-phenoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Acetoxy-4’-phenoxybenzophenone has several scientific research applications:

Chemistry: Used as a UV filter in sunscreens and personal care products.

Biology: Studied for its potential therapeutic applications in treating skin disorders.

Medicine: Clinical trials have shown promising results for its use in dermatological treatments.

Industry: Utilized in the manufacturing of cosmetics and other personal care products to improve product quality and efficiency.

Wirkmechanismus

The mechanism of action of 4-Acetoxy-4’-phenoxybenzophenone involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound interacts with molecular targets in the skin, preventing UV-induced damage and reducing the risk of skin disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.

Benzophenone-4 (Sulisobenzone): A water-soluble UV filter.

Benzophenone-8 (Dioxybenzone): A UV filter with similar properties.

Uniqueness

4-Acetoxy-4’-phenoxybenzophenone is unique due to its specific acetoxy and phenoxy functional groups, which enhance its UV-absorbing properties and make it particularly effective in personal care products.

Biologische Aktivität

4-Acetoxy-4'-phenoxybenzophenone (APBP) is a compound of interest due to its potential biological activities, particularly in the fields of photoprotection and as a possible therapeutic agent. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

APBP is a synthetic organic compound belonging to the benzophenone family, characterized by its acetoxy and phenoxy functional groups. Its structure can be represented as follows:

- Chemical Formula : C16H14O3

- Molecular Weight : 270.28 g/mol

Antioxidant Activity

APBP exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals and reducing cellular damage.

- Mechanism : APBP functions by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity has been linked to its potential in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Anticancer Potential

Recent studies have highlighted the anticancer properties of APBP, indicating its role in inhibiting the proliferation of various cancer cell lines.

- Case Study : In vitro studies showed that APBP significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Inhibition of migration and invasion |

Anti-inflammatory Activity

APBP has demonstrated anti-inflammatory effects, which are critical for mitigating chronic inflammatory diseases.

- Research Findings : In animal models, treatment with APBP resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This suggests that APBP may inhibit the NF-kB signaling pathway, which is often activated during inflammatory responses.

Toxicity Profile

Understanding the toxicity of APBP is essential for evaluating its safety for potential therapeutic applications.

- Acute Toxicity : Studies indicate that APBP has a relatively low acute toxicity profile. The LD50 value in rats is reported to be greater than 2000 mg/kg, suggesting minimal risk when administered at therapeutic doses.

- Chronic Exposure : Long-term exposure studies are necessary to fully assess the chronic toxicity and potential carcinogenic effects of APBP.

Eigenschaften

IUPAC Name |

[4-(4-phenoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-15(22)24-19-11-7-16(8-12-19)21(23)17-9-13-20(14-10-17)25-18-5-3-2-4-6-18/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWHYSFBAQRSCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641706 |

Source

|

| Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-60-2 |

Source

|

| Record name | 4-(4-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.